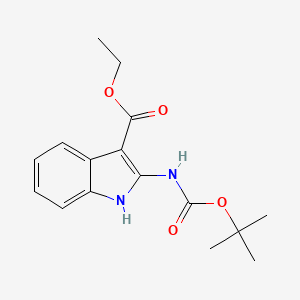![molecular formula C15H23N3O3 B1393360 [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester CAS No. 1186311-23-8](/img/structure/B1393360.png)
[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C15H23N3O3 and a molecular weight of 293.36 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(=O)Nc1cccnc1NC(=O)C(C)(C)C . This notation provides a way to represent the structure of the compound in a textual format.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Diastereoselective Reactions
The compound has been utilized in diastereoselective intramolecular α-amidoalkylation reactions, which are important for asymmetric synthesis of complex molecules such as Pyrrolo[2,1-a]isoquinolines (Garcia, E., Arrasate, S., Lete, E., & Sotomayor, N., 2006).
Reactivity Studies
Research on the reactivity of oximino carbonates and carbamates of 2-pyridylacetic acid esters, which relates to the transformation of pyridine-2-carbonitrile under various conditions, includes studies involving tert-butyl esters (Kim, H. Y., Lantrip, D., & Fuchs, P., 2001).
Dimer Formation
An unexpected dimer formation from a derivative of this compound during a reaction intended to produce a specific molecular structure was observed, highlighting complex reaction pathways in organic synthesis (Parker, D., Hughes, S. A., Parker, D., & Ray, P. S., 2002).
Applications in Material Science
- Luminescent Materials: In the field of material science, this compound has been involved in the synthesis of luminescent materials, specifically in the development of Ir(III) complexes with tunable emissions for applications like data security protection (Song, Z., Liu, R., Li, Y., Shi, H., Hu, J., Cai, X., & Zhu, H., 2016).
Pharmaceutical and Medicinal Research
- Inhibitor Development: The compound has been used in the development of inhibitors, such as 5-lipoxygenase-activating protein leukotriene synthesis inhibitors. These compounds have implications in the treatment of diseases like asthma (Hutchinson, J., Li, Y., Arruda, J., Baccei, C., Bain, G., Chapman, C., Correa, L., Darlington, J., King, C., Lee, C., Lorrain, D., Prodanovich, P., Rong, H., Santini, A., Stock, N., Prasit, P., & Evans, J. F., 2009).
Other Applications
Synthetic and Crystallographic Studies
There have been synthetic and crystallographic studies of compounds structurally related to this chemical, providing insights into molecular structures and properties (Kant, R., Singh, V., & Agarwal, A., 2015).
Hydrolysis and Transesterification Studies
The compound has been studied in the context of hydrolysis and transesterification reactions of dimethyl 3-benzamidophthalates, showcasing its role in organic synthesis (Krivec, M., Perdih, F., Košmrlj, J., & Kočevar, M., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause allergic skin reaction, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)12(19)18-11-10(8-7-9-16-11)17-13(20)21-15(4,5)6/h7-9H,1-6H3,(H,17,20)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKDKZCRXCENOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136842 | |
| Record name | 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester | |
CAS RN |
1186311-23-8 | |
| Record name | 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)